16alpha,17-Epoxy-11beta,21-dihydroxy-pregna-1,4-diene-3,20-dione
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Overview
Description
16alpha,17-Epoxy-11beta,21-dihydroxy-pregna-1,4-diene-3,20-dione is a synthetic corticosteroid with anti-inflammatory properties. It is structurally related to other corticosteroids and is used in various medical and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16alpha,17-Epoxy-11beta,21-dihydroxy-pregna-1,4-diene-3,20-dione involves several steps. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable steroid precursor.
Epoxidation: The 16alpha,17-epoxy group is introduced through an epoxidation reaction using an oxidizing agent such as m-chloroperbenzoic acid.
Hydroxylation: The 11beta and 21-hydroxy groups are introduced through hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to carry out the chemical reactions under controlled conditions.
Automated Purification Systems: These systems are employed to purify the final product efficiently.
Chemical Reactions Analysis
Types of Reactions
16alpha,17-Epoxy-11beta,21-dihydroxy-pregna-1,4-diene-3,20-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the steroid backbone.
Substitution: The compound can undergo substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, chloroform, dioxane.
Major Products Formed
The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of the original compound.
Scientific Research Applications
16alpha,17-Epoxy-11beta,21-dihydroxy-pregna-1,4-diene-3,20-dione has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of other corticosteroids and steroid derivatives.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its anti-inflammatory and immunosuppressive properties.
Industry: Used in the production of pharmaceutical formulations and as a reference standard in quality control.
Mechanism of Action
The mechanism of action of 16alpha,17-Epoxy-11beta,21-dihydroxy-pregna-1,4-diene-3,20-dione involves binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of target genes. The compound exerts its effects by:
Inhibiting Pro-inflammatory Cytokines: Reducing the production of cytokines such as interleukins and tumor necrosis factor-alpha.
Suppressing Immune Response: Decreasing the activity of immune cells like T-lymphocytes and macrophages.
Comparison with Similar Compounds
16alpha,17-Epoxy-11beta,21-dihydroxy-pregna-1,4-diene-3,20-dione is compared with other similar corticosteroids:
Betamethasone: Similar anti-inflammatory properties but different in terms of potency and side effects.
Dexamethasone: Another potent corticosteroid with a slightly different mechanism of action.
Prednisolone: Less potent but widely used for its anti-inflammatory effects.
List of Similar Compounds
- Betamethasone
- Dexamethasone
- Prednisolone
- Hydrocortisone
- Mometasone
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C21H26O5 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
(1S,2S,4R,6S,7S,9S,10S,11R)-9-hydroxy-6-(2-hydroxyacetyl)-7,11-dimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadeca-12,15-dien-14-one |
InChI |
InChI=1S/C21H26O5/c1-19-6-5-12(23)7-11(19)3-4-13-14-8-17-21(26-17,16(25)10-22)20(14,2)9-15(24)18(13)19/h5-7,13-15,17-18,22,24H,3-4,8-10H2,1-2H3/t13-,14-,15-,17+,18+,19-,20-,21+/m0/s1 |
InChI Key |
UOAMKSHWHPACPA-DQGCOVQDSA-N |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(O4)C(=O)CO)CCC5=CC(=O)C=C[C@]35C)O |
Canonical SMILES |
CC12CC(C3C(C1CC4C2(O4)C(=O)CO)CCC5=CC(=O)C=CC35C)O |
Origin of Product |
United States |
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